molecular formula C21H23N3O4 B10986301 3-(3,4-dimethoxyphenyl)-N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]propanamide

3-(3,4-dimethoxyphenyl)-N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]propanamide

Cat. No.: B10986301
M. Wt: 381.4 g/mol
InChI Key: CSVNYRSHKVYRPV-UHFFFAOYSA-N
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Description

3-(3,4-dimethoxyphenyl)-N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazoline moiety, which is known for its biological activity, and a dimethoxyphenyl group, which can influence its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]propanamide typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or other suitable reagents.

    Attachment of the Ethyl Chain: The ethyl chain is introduced via alkylation reactions, often using ethyl halides under basic conditions.

    Coupling with Dimethoxyphenyl Group: The final step involves coupling the quinazoline derivative with a 3,4-dimethoxyphenyl derivative, typically through amide bond formation using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dimethoxyphenyl)-N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the quinazoline ring or the amide bond.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, especially the dimethoxyphenyl group, using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinazoline N-oxides.

    Reduction: Reduced quinazoline derivatives.

    Substitution: Halogenated or nitrated derivatives of the dimethoxyphenyl group.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound, possibly influencing cellular pathways.

    Medicine: Explored for its potential therapeutic properties, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]propanamide involves its interaction with specific molecular targets. The quinazoline moiety is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The dimethoxyphenyl group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,4-dimethoxyphenyl)-N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]propanamide is unique due to the combination of the quinazoline and dimethoxyphenyl groups, which can confer distinct biological and chemical properties. This combination allows for specific interactions with molecular targets, potentially leading to unique therapeutic or industrial applications.

Properties

Molecular Formula

C21H23N3O4

Molecular Weight

381.4 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-N-[2-(4-oxoquinazolin-3-yl)ethyl]propanamide

InChI

InChI=1S/C21H23N3O4/c1-27-18-9-7-15(13-19(18)28-2)8-10-20(25)22-11-12-24-14-23-17-6-4-3-5-16(17)21(24)26/h3-7,9,13-14H,8,10-12H2,1-2H3,(H,22,25)

InChI Key

CSVNYRSHKVYRPV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCC(=O)NCCN2C=NC3=CC=CC=C3C2=O)OC

Origin of Product

United States

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